molecular formula C22H17N5O2S B2699621 7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031599-24-2

7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2699621
CAS No.: 1031599-24-2
M. Wt: 415.47
InChI Key: GSEOLTNJIGGHTA-UHFFFAOYSA-N
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Description

7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a pyrrolo[3,2-d]pyrimidin-4-one core with a 1,2,4-oxadiazole moiety and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions One common approach is to start with the synthesis of the 1,2,4-oxadiazole moiety, followed by the formation of the pyrrolo[3,2-d]pyrimidin-4-one core

    Synthesis of 1,2,4-oxadiazole moiety: This step involves the reaction of an appropriate nitrile with hydroxylamine to form the corresponding amidoxime, which is then cyclized to yield the 1,2,4-oxadiazole ring.

    Formation of pyrrolo[3,2-d]pyrimidin-4-one core: This step typically involves the condensation of a suitable pyrimidine derivative with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolo[3,2-d]pyrimidin-4-one core.

    Introduction of the sulfanyl group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiol to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group or the oxadiazole ring.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include thiols, amines, and halides.

    Cyclization: Cyclization reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: New heterocyclic compounds with potential biological activity.

Scientific Research Applications

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s ability to interact with biological targets makes it a promising candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial properties.

    1,2,4-Triazole derivatives: These compounds have a similar heterocyclic structure and are known for their broad-spectrum antimicrobial activity.

    Thieno[2,3-d]pyrimidine derivatives: These compounds have been studied for their potential as enzyme inhibitors and anticancer agents.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-13-7-9-15(10-8-13)20-24-17(29-27-20)12-30-22-25-18-16(14-5-3-2-4-6-14)11-23-19(18)21(28)26-22/h2-11,23H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEOLTNJIGGHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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